4-(Benzyloxy)naphthalene-1-sulfonamide
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Overview
Description
4-(Benzyloxy)naphthalene-1-sulfonamide is an organic compound with the molecular formula C17H15NO3S It is a derivative of naphthalene, featuring a benzyloxy group at the 4-position and a sulfonamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)naphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is sulfonated to introduce the sulfonamide group at the 1-position.
Benzyloxylation: Finally, the benzyloxy group is introduced at the 4-position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-(Benzyloxy)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)naphthalene-1-sulfonamide: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Ethoxy)naphthalene-1-sulfonamide: Similar structure but with an ethoxy group instead of a benzyloxy group.
4-(Benzyloxy)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
4-(Benzyloxy)naphthalene-1-sulfonamide is unique due to the presence of both the benzyloxy and sulfonamide groups on the naphthalene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H15NO3S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-phenylmethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO3S/c18-22(19,20)17-11-10-16(14-8-4-5-9-15(14)17)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,18,19,20) |
InChI Key |
XHKBAWOJVYZQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)S(=O)(=O)N |
Origin of Product |
United States |
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